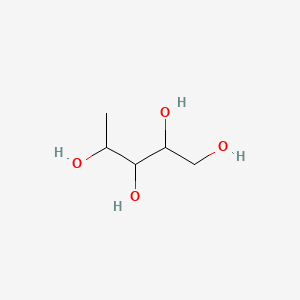

Pentane-1,2,3,4-tetrol

説明

Contextualization within Polyol Chemistry and Carbohydrate Mimics

Polyols are integral to various fields, from food science to polymer chemistry. wikipedia.orgcreative-proteomics.com In the context of biochemistry, they are often viewed as reduced forms of sugars, where the aldehyde or ketone group of a sugar has been reduced to a hydroxyl group. scribd.com This structural relationship makes them excellent candidates for use as carbohydrate mimics. diva-portal.org

Carbohydrate mimics are molecules that structurally and sometimes functionally resemble carbohydrates. They are of immense interest in medicinal chemistry and glycobiology for their potential to interact with carbohydrate-processing enzymes and receptors. diva-portal.org By mimicking the structure of natural sugars, these compounds can act as inhibitors or modulators of biological pathways involving carbohydrates.

Academic Significance of Pentane-1,2,3,4-tetrol and its Analogues

The academic significance of this compound and its derivatives is multifaceted. Researchers have explored their synthesis and stereochemistry, aiming to understand and control the spatial arrangement of the hydroxyl groups. For instance, the diastereomeric (4S)-pentane-1,2,3,4-tetrols and their tetraacetate esters have been prepared and characterized to investigate acyclic stereoselection. elsevierpure.com

Furthermore, derivatives of this compound have been synthesized and studied for their potential biological activities. For example, a derivative, 5-(2-(benzo[d]thiazol-2-yl)hydrazono)pentane-1,2,3,4-tetraol (BTHT), has been investigated as a corrosion inhibitor. researchgate.net Another study focused on the synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, including one derived from a pentanetetrol structure, to evaluate their potential as enzyme inhibitors. saspublishers.com

The study of such analogues contributes to a deeper understanding of structure-activity relationships, which is crucial for the rational design of new therapeutic agents and materials.

Historical Perspectives on this compound Synthesis and Study

The synthesis of polyols, including tetrols like this compound, has evolved over time. Early methods often relied on the reduction of corresponding sugars. The development of stereoselective synthesis has been a key focus in modern organic chemistry, allowing for the precise construction of specific stereoisomers of these complex molecules.

Chemical and Physical Properties

Below is a table summarizing some of the key computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C5H12O4 | nih.gov |

| Molecular Weight | 136.15 g/mol | nih.gov |

| Physical Description | Solid | nih.gov |

| Melting Point | 69 °C | nih.gov |

| IUPAC Name | This compound | nih.gov |

Related Compounds and Synonyms

The following table lists some of the synonyms and related compounds for this compound found in chemical databases.

| Type | Name |

| Synonym | 1-deoxy-d-ribitol |

| Synonym | 1-Deoxypentitol |

| Specific Stereoisomer | (2R,3R,4S)-pentane-1,2,3,4-tetrol |

| Related Compound | 5-(Indan-5-ylimino)-pentane-1,2,3,4-tetraol |

This table is for informational purposes and lists names found in the search results. It does not imply endorsement or detailed discussion of these specific compounds within this article.

Structure

3D Structure

特性

IUPAC Name |

pentane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c1-3(7)5(9)4(8)2-6/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGNTEKSQVNVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297054 | |

| Record name | 1-Deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Deoxy-D-ribitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13942-77-3, 13046-76-9 | |

| Record name | NSC113471 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Deoxy-D-ribitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

69 °C | |

| Record name | 1-Deoxy-D-ribitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Pentane 1,2,3,4 Tetrol

Retrosynthetic Strategies for the Pentane-1,2,3,4-tetrol Scaffold

A primary disconnection strategy involves breaking the carbon-carbon bonds. However, given the simple five-carbon backbone, a more common approach is to focus on the introduction of the hydroxyl groups. This leads to retrosynthetic pathways that trace back to precursors with fewer hydroxyl groups or with carbonyl functionalities that can be reduced.

Key retrosynthetic disconnections for this compound include:

C-O Bond Disconnections: This approach leads back to precursors such as unsaturated alcohols or epoxides, which can be further hydroxylated.

Functional Group Interconversion (FGI): The four hydroxyl groups can be retrosynthetically converted to other functional groups. For instance, two vicinal diols can be traced back to a double bond via dihydroxylation. Similarly, all four hydroxyl groups could be seen as arising from the reduction of a dicarbonyl or hydroxycarbonyl (B1239141) precursor.

These retrosynthetic considerations give rise to the main synthetic strategies discussed in the following sections.

Classical and Contemporary Chemical Synthesis Routes

Synthesis from Dicarbonyl Precursors (e.g., Hydrogenation of 2,4-diketopentane derivatives)

One potential route to this compound involves the reduction of a suitable dicarbonyl precursor. For instance, the hydrogenation of a diketone, such as a derivative of pentane-2,4-dione, could in principle yield the desired tetrol. The synthesis of 1,4-dicarbonyl compounds can be challenging due to the natural polarity mismatch of potential reaction partners. ankara.edu.tr

The primary challenge in this approach is the stereocontrol of the reduction. The reduction of the two carbonyl groups can lead to a mixture of diastereomers. Achieving high stereoselectivity would require the use of substrate-controlled or reagent-controlled reduction methods. For example, directed hydrogenations, where an existing functional group on the molecule directs the approach of the catalyst, could be employed. Alternatively, the use of stereoselective reducing agents could favor the formation of a specific diastereomer.

| Precursor Type | Reaction | Key Challenge |

| Dicarbonyl (e.g., diketone) | Hydrogenation/Reduction | Stereocontrol of the four new chiral centers |

Carbohydrate-Derived Synthetic Approaches (e.g., Reduction of Pentose (B10789219) Sugars followed by protection/deprotection)

Carbohydrates represent a readily available source of chiral starting materials for the synthesis of polyols. torrinomedica.itacs.org A plausible route to this compound could start from a pentose sugar, such as D-xylose or D-ribose. The synthesis of xylitol (B92547), a pentane-1,2,3,4,5-pentol, is commercially achieved through the hydrogenation of xylose. usda.govnih.gov

A similar strategy for this compound would involve the selective deoxygenation of one of the hydroxyl groups of a pentose sugar, followed by reduction of the aldehyde group. This deoxygenation could be achieved through a series of protection, activation, and reduction steps. For example, a primary hydroxyl group could be selectively protected, followed by the activation of a secondary hydroxyl group (e.g., as a tosylate or mesylate) and its subsequent reductive removal. Finally, deprotection and reduction of the carbonyl group would yield the target tetrol. The stereochemistry of the final product would be dictated by the stereochemistry of the starting carbohydrate.

Multi-step Linear and Convergent Synthetic Sequences

Multi-step synthesis is a common strategy for constructing complex molecules from simpler starting materials through a series of chemical reactions. vapourtec.comlibretexts.org Both linear and convergent approaches can be conceptualized for the synthesis of this compound.

Stereoselective and Enantioselective Synthesis

The control of stereochemistry is paramount in the synthesis of a molecule with four chiral centers like this compound. Stereoselective synthesis aims to produce a single stereoisomer from a mixture of possibilities.

Chiral Pool Strategy for Control of Stereocenters

The chiral pool is the collection of abundant, enantiopure natural products that can be used as starting materials in synthesis. wikipedia.orgnih.gov This strategy is highly effective as it utilizes the pre-existing chirality of the starting material to control the stereochemistry of the final product. ankara.edu.tr

For the synthesis of this compound, several chiral pool starting materials could be considered:

Carbohydrates: As discussed previously, pentose sugars are excellent starting points due to their inherent chirality and high degree of functionalization.

Amino Acids: Certain amino acids, after suitable functional group manipulation, could provide a chiral backbone for the synthesis of the tetrol.

Tartaric Acid: This C4 dicarboxylic acid is available in both enantiomeric forms and as a meso compound, providing a versatile chiral building block with two pre-installed hydroxyl groups. Elaboration of the carbon chain from tartaric acid could lead to the desired pentanetetrol with controlled stereochemistry.

Asymmetric Catalysis in Tetrol Synthesis

Asymmetric catalysis is a cornerstone in the stereoselective synthesis of polyhydroxylated compounds like this compound, where controlling the stereochemistry at multiple chiral centers is paramount. A prominent and powerful method for introducing chirality is the Sharpless Asymmetric Dihydroxylation (AD). organic-chemistry.orgalfa-chemistry.commdpi.comnih.gov This reaction converts prochiral olefins into chiral vicinal diols with high enantioselectivity. organic-chemistry.orgalfa-chemistry.commdpi.com For the synthesis of a C5 tetrol, a suitable diene precursor can be subjected to a double dihydroxylation reaction.

The core of the Sharpless AD reaction involves an osmium catalyst (typically OsO₄ or K₂OsO₄·2H₂O), a stoichiometric oxidant, and a chiral ligand. organic-chemistry.orgalfa-chemistry.com The enantioselectivity is controlled by the addition of chiral ligands derived from cinchona alkaloids, such as dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ). These are often part of pre-packaged reagent mixtures known as AD-mix-β (containing (DHQD)₂PHAL) and AD-mix-α (containing (DHQ)₂PHAL), which favor the formation of opposite enantiomers. organic-chemistry.orgchem-station.com

The catalytic cycle begins with the formation of a complex between the osmium tetroxide and the chiral ligand. This complex then reacts with the alkene in a [3+2] cycloaddition to form an osmate ester. organic-chemistry.org Subsequent hydrolysis of this intermediate releases the desired chiral diol and a reduced osmium species (Os(VI)). The stoichiometric oxidant, such as potassium ferricyanide(III) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), regenerates the Os(VIII) catalyst, allowing the catalytic cycle to continue. organic-chemistry.orgalfa-chemistry.com The reaction is typically performed in a buffered solution to maintain a slightly basic pH, which accelerates the hydrolysis step. organic-chemistry.org

For a precursor like 1,4-pentadiene, a two-step Sharpless AD reaction could theoretically be employed to install the four hydroxyl groups with specific stereochemistry. The choice of AD-mix and the reaction conditions at each step would determine the final diastereomer of this compound produced. The efficiency and selectivity of the reaction can be influenced by factors such as substrate structure, solvent system (commonly a t-BuOH/water mixture), and reaction temperature.

| Catalyst System | Chiral Ligand | Typical Oxidant | Key Feature |

| OsO₄ / AD-mix-α | (DHQ)₂PHAL | K₃Fe(CN)₆ | Delivers a specific enantiomer of the diol. |

| OsO₄ / AD-mix-β | (DHQD)₂PHAL | K₃Fe(CN)₆ | Delivers the opposite enantiomer of the diol. |

| OsO₄ | None (achiral) | NMO | Results in a racemic or meso diol. |

Chemoenzymatic and Enzymatic Synthesis (e.g., Transketolase variants for high enantiomeric excess)

Enzymatic and chemoenzymatic methods offer highly selective and environmentally benign routes to chiral polyols like this compound. These biocatalytic approaches leverage the inherent stereospecificity of enzymes to create complex chiral architectures with high enantiomeric excess (ee). nih.gov

Transketolase (TK) is a key enzyme in the pentose phosphate (B84403) pathway that has garnered significant interest as a biocatalyst for forming carbon-carbon bonds. researchgate.netwikipedia.orgresearchgate.net It catalyzes the transfer of a two-carbon ketol unit from a donor ketose to an acceptor aldose. researchgate.net This capability can be harnessed to synthesize this compound precursors. For instance, a transketolase variant could catalyze the reaction between glycolaldehyde (B1209225) (a two-carbon acceptor) and a three-carbon donor substrate like β-hydroxypyruvate. This reaction would form a five-carbon ketose phosphate, which can then be dephosphorylated and reduced to yield the desired tetrol.

The use of engineered transketolase variants is crucial for achieving high efficiency and stereoselectivity with non-natural substrates. researchgate.net Researchers have developed TK variants with altered active sites to accommodate a broader range of substrates and to control the stereochemical outcome of the reaction, often achieving ee values greater than 95%. researchgate.net

Another enzymatic strategy involves the use of aldolases or a combination of enzymes like acetylacetoin synthase (AAS) and acetylacetoin reductase (AAR). researchgate.net AAS can catalyze the coupling of α-diketones to form α-hydroxy-β-diketones, which are then stereoselectively reduced by AAR to the corresponding dihydroxyketones. researchgate.net A subsequent reduction of the remaining keto group would yield the tetrol. This multi-enzyme cascade approach allows for the construction of multiple chiral centers in a controlled manner. researchgate.net

The primary advantages of these enzymatic routes are:

High Enantioselectivity: Enzymes operate with exceptional precision, often yielding products with very high enantiomeric excess. nih.govresearchgate.net

Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near ambient temperature and pressure, reducing energy consumption. ijrar.org

Reduced Waste: These methods often eliminate the need for protecting groups and reduce the use of hazardous reagents. acs.org

| Enzyme Class | Reaction Type | Substrate Example(s) | Key Advantage |

| Transketolase (TK) | C-C bond formation | Glycolaldehyde, β-hydroxypyruvate | Stereospecific synthesis of ketose precursors. researchgate.net |

| Acetylacetoin Synthase (AAS) | C-C bond formation | α-Diketones | Forms chiral α-hydroxy-β-diketones. researchgate.net |

| Acetylacetoin Reductase (AAR) | Reduction | α-Hydroxy-β-diketones | Regio- and stereoselective reduction to diols. researchgate.net |

| Lipases | Kinetic Resolution | Racemic tetrol esters | Separation of enantiomers via selective hydrolysis. |

Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. yale.edunih.govrsc.org This involves a holistic approach considering all aspects of the chemical process, from starting materials to final products. ijrar.orgacs.org

Key green chemistry principles applicable to tetrol synthesis include:

Use of Renewable Feedstocks: Instead of petroleum-based starting materials, synthesis can begin with biorenewable resources. ijrar.orgyale.edu For example, pentane-1,2,5-triol has been synthesized from furfuryl alcohol, a derivative of lignocellulosic biomass. mdpi.com Similar strategies could be adapted to produce this compound.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. yale.edu Asymmetric catalysis (e.g., Sharpless dihydroxylation) and biocatalysis (e.g., using transketolase) are prime examples where small amounts of a catalyst can generate large quantities of product, minimizing waste. mdpi.comyale.edu

Safer Solvents and Auxiliaries: Traditional organic solvents are often toxic and volatile. nih.gov Green synthesis routes prioritize the use of safer solvents like water or bio-derived solvents, or even solvent-free conditions where possible. ijrar.orgnih.gov Enzymatic reactions, which typically run in aqueous buffers, are particularly advantageous in this regard. ijrar.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.orgyale.edu Biocatalytic processes are often performed under mild conditions, making them more energy-efficient than many traditional organic syntheses that require heating or cooling. ijrar.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgyale.edu Catalytic addition reactions, such as dihydroxylation, generally have high atom economy compared to substitution or elimination reactions that generate stoichiometric byproducts.

By integrating these principles, such as developing a chemoenzymatic route from a biomass-derived precursor in an aqueous medium, the synthesis of this compound can become a more sustainable and environmentally responsible process. rsc.org

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the yield and ensuring the scalability of any synthetic route are critical for transitioning from a laboratory discovery to practical application. For this compound, these considerations depend heavily on the chosen synthetic methodology.

Yield Optimization: In asymmetric catalysis, such as the Sharpless dihydroxylation, yield optimization involves fine-tuning several parameters. The concentration of the substrate is crucial; if it is too high, a side reaction can occur where the alkene binds to the catalytic center without the chiral ligand, leading to a decrease in enantioselectivity and potentially yield. organic-chemistry.org The choice and amount of co-oxidant and additives can also be critical. For example, the use of potassium ferricyanide (B76249) in aqueous systems is known to be effective in achieving high enantioselectivity, and additives like methanesulfonamide (B31651) can sometimes improve results. chem-station.com Reaction time, temperature, and pH control are also key levers for maximizing the output of the desired stereoisomer.

In enzymatic synthesis, yield can be limited by factors such as substrate or product inhibition, or unfavorable reaction equilibria. researchgate.net To overcome these issues, researchers may employ strategies like in situ product removal or use variants of enzymes engineered for higher stability and activity under process conditions. Using a donor substrate that drives the reaction to completion, such as hydroxypyruvate which releases CO₂, can also significantly improve yields in transketolase-catalyzed reactions. researchgate.net

Scalability Considerations: Scaling up a synthesis from milligram to multi-gram or kilogram scales presents unique challenges. researchgate.net

Catalyst Cost and Availability: For methods like Sharpless dihydroxylation, the high cost and toxicity of the osmium catalyst can be a significant barrier to large-scale synthesis. Developing methods with lower catalyst loading or catalyst recycling systems is an important consideration.

Reagent Handling: On a larger scale, the handling of potentially hazardous reagents and managing exotherms becomes more complex.

Workup and Purification: Procedures that are simple on a small scale, like chromatography, can become bottlenecks during scale-up. Developing synthetic routes that yield products of high purity directly from the reaction mixture, or that can be purified by crystallization, is highly desirable. nih.gov

Biocatalyst Production: For enzymatic routes, the production and stabilization of the enzyme itself must be scalable and cost-effective. The use of immobilized enzymes or whole-cell catalysts can simplify catalyst recovery and reuse, improving the economics of the process at scale.

The polyol synthesis process is noted for its potential simplicity and scalability, making it a viable choice for producing larger quantities of materials. researchgate.netmdpi.com However, challenges can arise, such as sourcing sufficient quantities of specialized biobased starting materials for large-scale production. acs.org

Chemical Reactivity and Transformations of Pentane 1,2,3,4 Tetrol

Functionalization of Hydroxyl Groups

The hydroxyl groups of pentane-1,2,3,4-tetrol are nucleophilic and can undergo reactions with various electrophiles to form new functional groups.

Etherification: The formation of ethers from polyols can be achieved through reactions like the Williamson ether synthesis, where an alkoxide ion (formed by deprotonating the hydroxyl group with a strong base) reacts with an alkyl halide. nih.gov Transetherification, the exchange of an alkyl group between an ether and an alcohol, is another useful reaction for synthesizing ethers from polyols, often triggered by the formation of di- or trialkoxides. nih.gov These methods can be applied to this compound to introduce alkyl chains, creating polyether derivatives.

Esterification: this compound can react with carboxylic acids, acid anhydrides, or acyl chlorides to form esters. This reaction is typically catalyzed by an acid. ajgreenchem.comresearchgate.net The process, known as esterification, involves the reaction of the hydroxyl groups of the polyol with the carboxyl group of the acid, resulting in the formation of an ester linkage and water. researchgate.net Polyol esters are valued for properties such as high thermal stability and biodegradability. mdpi.com Both direct esterification and transesterification (the reaction of an existing ester with an alcohol) are common methods for producing these compounds. google.comlecronchem.comnjchm.com Catalysts such as p-toluenesulfonic acid, zirconium-based solid acids, and tin(II) oxide can be employed to facilitate the reaction and improve yields. ajgreenchem.commdpi.comacs.orgacs.org

| Reaction Type | Reactants | Catalyst Examples | Product |

|---|---|---|---|

| Direct Esterification | This compound + Carboxylic Acid/Anhydride | p-Toluenesulfonic acid ajgreenchem.com, Tin(II) oxide acs.orgacs.org, Zr-ZSM-5 mdpi.com | Polyol Ester |

| Transesterification | This compound + Ester | Various acid/base catalysts google.comgoogleapis.com | Polyol Ester |

The hydroxyl groups of this compound can be protected by converting them into acetals or ketals. This is a common strategy in multi-step organic synthesis to prevent the -OH groups from participating in unwanted side reactions. chemistrysteps.com The reaction involves treating the polyol with an aldehyde or a ketone, typically in the presence of an acid catalyst. nih.govgoogle.com

When adjacent hydroxyl groups are present, as in the 1,2- and 2,3- or 3,4-diol units of this compound, cyclic acetals or ketals can be formed. google.comacs.orggoogle.com For instance, reaction with a ketone like acetone (B3395972) in the presence of an acid catalyst would form a five-membered ring structure known as a dioxolane. nih.govacs.org This reaction is reversible, and the protecting group can be removed by treatment with aqueous acid, regenerating the original hydroxyl groups. chemistrysteps.com The formation of these cyclic structures is an effective way to protect 1,2- or 1,3-diol functionalities within a larger polyol molecule. google.com

| Reactant | Polyol Moiety | Product | Purpose |

|---|---|---|---|

| Aldehyde | 1,2- or 1,3-Diol | Cyclic Acetal (e.g., Dioxolane, Dioxane) | Protection of hydroxyl groups |

| Ketone | 1,2- or 1,3-Diol | Cyclic Ketal (e.g., Dioxolane, Dioxane) | Protection of hydroxyl groups |

This compound contains one primary hydroxyl group (at C1) and three secondary hydroxyl groups (at C2, C3, C4). These groups exhibit different reactivities, which can be exploited for selective derivatization. Primary alcohols are generally more reactive and less sterically hindered than secondary alcohols. researchgate.net

This difference in reactivity allows for the selective protection of the primary hydroxyl group. mdpi.org For example, using sterically bulky protecting group reagents, such as tert-butyldimethylsilyl (TBS) or trityl (Tr) chloride, will preferentially react with the less hindered primary -OH group. highfine.comuobaghdad.edu.iq By carefully choosing the protecting group and reaction conditions, it is possible to functionalize the primary hydroxyl group while leaving the secondary ones untouched, or vice versa. researchgate.netmdpi.orgresearchgate.net This chemoselectivity is crucial for the controlled synthesis of complex molecules derived from polyol scaffolds. researchgate.net

Oxidation Reactions and Products

The hydroxyl groups of this compound can be oxidized to yield carbonyl compounds. The oxidation of primary alcohols typically yields aldehydes, which can be further oxidized to carboxylic acids, while the oxidation of secondary alcohols produces ketones. wikipedia.org

The selective oxidation of polyols is a significant challenge due to the multiple reactive sites. However, specific catalytic systems have been developed for this purpose. For instance, a palladium-based catalyst, [(neocuproine)Pd(OAc)]2(OTf)2, has been shown to chemoselectively oxidize unprotected vicinal polyols to α-hydroxy ketones under mild conditions. stanford.edu In a relevant example, this catalyst stereospecifically oxidizes (S,S)-1,2,3,4-tetrahydroxybutane (threitol) to (S)-erythrulose, an α-hydroxy ketone. stanford.edu Applying this to this compound, one could expect the selective oxidation of one of the secondary hydroxyl groups adjacent to another hydroxyl group to form a pentane-1,3,4-triol-2-one or similar α-hydroxy ketone derivative. stanford.edu

Reduction Reactions and Pathways

While the hydroxyl groups in this compound are already in a reduced state, the term "reduction" in the context of polyols often refers to deoxygenation or deoxydehydration reactions, where C-O bonds are cleaved and replaced with C-H bonds. nih.gov

Catalytic hydrodeoxygenation is a process that replaces C-O bonds with C-H bonds. researchgate.net Another pathway is deoxydehydration (DODH), which converts vicinal diols (glycols) into olefins by removing two adjacent hydroxyl groups. researchgate.net This reaction can be catalyzed by oxo-metal complexes, such as those of rhenium, and uses various reducing agents. researchgate.net For a polyol like this compound, these reactions could lead to the formation of unsaturated alcohols or diols. A significant challenge in these reactions is controlling selectivity and preventing side reactions like intramolecular cyclization. nih.gov The polyol process, which uses a polyol like ethylene (B1197577) glycol as both a solvent and a reducing agent at high temperatures, can also be used to reduce metal salts to elemental metals, though this is a reduction by the polyol rather than of the polyol itself. qucosa.demdpi.comrsc.org

Complexation Chemistry and Ligand Properties (e.g., hydrazone derivatives interacting with metal ions)

Polyols themselves can act as ligands, coordinating with metal ions through their oxygen atoms, a process often used in the synthesis of nanomaterials. rsc.orgcmu.edu However, more complex and stable metal complexes can be formed by first derivatizing the polyol.

A key strategy involves converting the polyol into a ligand with additional donor atoms, such as nitrogen. Hydrazones are a class of compounds that are excellent chelating agents for metal ions. jptcp.comrsc.orgnih.gov They are synthesized by the condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine (B178648) derivative. jptcp.comrsc.orgslideshare.net

Theoretically, this compound could first be oxidized (as described in section 3.2) to form a ketone or aldehyde. This carbonyl derivative can then be reacted with a hydrazine, such as phenylhydrazine, to form a pentanetetrol hydrazone derivative. This new molecule, possessing both hydroxyl groups and the imine nitrogen of the hydrazone moiety, can act as a multidentate ligand. jptcp.comnih.gov The oxygen and nitrogen atoms can coordinate to a central metal ion (e.g., Co(II), Ni(II), Cu(II), Zn(II)) to form stable coordination complexes. jptcp.comrsc.org The coordination ability of such ligands is well-documented, with sugar-derived hydrazones also known to form stable metal complexes. nih.gov

Rearrangement Reactions and Mechanisms

This compound is susceptible to rearrangement reactions, particularly under acidic conditions, due to the presence of its vicinal diol functionalities. The most anticipated rearrangement is analogous to the well-known Pinacol rearrangement. ijfmr.commasterorganicchemistry.comchemistrysteps.com

Pinacol-Type Rearrangement:

The Pinacol rearrangement is an acid-catalyzed conversion of a 1,2-diol to a carbonyl compound. ijfmr.commasterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-migratory shift. Given the structure of this compound, several pathways for a Pinacol-type rearrangement can be postulated, depending on which hydroxyl group is protonated and subsequently eliminated as water.

The generalized mechanism for a Pinacol-type rearrangement in a vicinal diol involves the following steps:

Protonation of a Hydroxyl Group: One of the hydroxyl groups is protonated by an acid catalyst, forming a good leaving group (water).

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a carbocation. The stability of the resulting carbocation is a crucial factor in determining the reaction pathway.

1,2-Migratory Shift: A substituent (an alkyl group, aryl group, or hydrogen) from the adjacent carbon atom migrates to the positively charged carbon. This migration is the key rearrangement step.

Deprotonation: A proton is removed from the remaining hydroxyl group, resulting in the formation of a carbonyl group (a ketone or an aldehyde).

For this compound, the initial protonation could occur at the C1, C2, C3, or C4 hydroxyl group. The subsequent formation of the carbocation and the migratory shift would lead to a variety of potential carbonyl-containing products. The regioselectivity of the reaction would be governed by the relative stability of the possible carbocation intermediates.

| Factor | Influence on Rearrangement | Example in this compound Context |

|---|---|---|

| Carbocation Stability | The reaction will preferentially proceed through the most stable carbocation intermediate. Tertiary carbocations are more stable than secondary, which are more stable than primary. | Protonation and loss of water from the C2 or C3 hydroxyl groups would lead to a more stable secondary carbocation compared to the primary carbocation that would form from the C1 hydroxyl group. |

| Migratory Aptitude | The inherent tendency of a group to migrate. Generally, the migratory aptitude follows the order: Aryl > Hydride > Alkyl. | In the case of this compound, the migrating groups would be hydrogen atoms or alkyl fragments of the carbon chain, influencing the final product structure. |

| Steric Effects | Steric hindrance can influence which hydroxyl group is protonated and which group migrates. | The accessibility of the different hydroxyl groups to the acid catalyst can play a role in the initial step of the reaction. |

Other Potential Rearrangements:

Under different reaction conditions, other rearrangement or transformation pathways could be accessible. For instance, intramolecular dehydration between non-vicinal hydroxyl groups could potentially lead to the formation of cyclic ethers, such as tetrahydrofuran (B95107) derivatives.

Studies on Reaction Mechanisms and Kinetics

Mechanistic Insights from Analogous Systems:

Computational chemistry has become a powerful tool for elucidating reaction mechanisms, and such studies on related diol rearrangements have provided detailed insights into transition state geometries and activation energies. chemrxiv.orgrsc.orgresearchgate.netrsc.org Similar computational approaches could be employed to model the rearrangement of this compound and predict the most favorable reaction pathways and the structures of the resulting products.

Kinetic Analysis:

A kinetic study of the acid-catalyzed rearrangement of this compound would likely involve monitoring the disappearance of the reactant and the appearance of the product(s) over time, for example, by using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. The experimental data could then be used to determine the reaction order with respect to the tetrol and the acid catalyst, and to calculate the rate constant and activation energy for the reaction.

| Kinetic Parameter | Significance in Mechanistic Studies | Expected Trends for this compound Rearrangement |

|---|---|---|

| Rate Law | Describes the relationship between the reaction rate and the concentration of reactants. | For an acid-catalyzed rearrangement, the rate is expected to be dependent on the concentrations of both the tetrol and the acid. A possible rate law could be: Rate = k[this compound][H⁺]. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | The activation energy would be related to the energy barrier for the formation of the carbocation intermediate. Pathways involving more stable carbocations would likely have lower activation energies. |

| Kinetic Isotope Effect | The change in reaction rate when an atom in the reactant is replaced with one of its isotopes. It can provide evidence for bond breaking at or before the rate-determining step. | If a C-H bond is broken in the rate-determining step of a rearrangement (e.g., a hydride shift), a primary kinetic isotope effect would be expected. |

Stereochemical Investigations of Pentane 1,2,3,4 Tetrol

Elucidation of Absolute and Relative Configurations

The definitive assignment of absolute and relative configurations of the stereoisomers of pentane-1,2,3,4-tetrol is fundamental to understanding their chemical behavior. With three chiral centers at carbons 2, 3, and 4, a total of 2³ or eight stereoisomers are possible. The determination of the precise (R) or (S) configuration at each of these centers is a complex process often requiring a combination of synthetic strategies and advanced analytical techniques.

Stereoselective synthesis is a powerful tool for obtaining specific stereoisomers. For instance, the synthesis of 1-deoxy-D-pentitols, which include the various stereoisomers of this compound, can be achieved from acetylated D-pentose diethyl dithioacetals. These precursors are coupled with a suitable nucleobase, followed by desulfurization to yield the desired 1-deoxypentitol. nih.gov The stereochemistry of the starting pentose (B10789219) dictates the configuration of the resulting tetrol.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), play a crucial role in determining the relative configuration of the hydroxyl groups. By analyzing coupling constants and nuclear Overhauser effects (NOEs), the spatial relationships between protons on the carbon backbone can be deduced, providing insights into the relative stereochemistry.

Analysis of Diastereomers and Enantiomers

The eight possible stereoisomers of this compound can be categorized into pairs of enantiomers and sets of diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

For example, a molecule with a (2R, 3R, 4R) configuration would be the enantiomer of a (2S, 3S, 4S) configured molecule. All other stereoisomers, such as (2R, 3S, 4R), would be diastereomers of both. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by conventional chromatographic techniques.

The presence of a plane of symmetry within a molecule containing chiral centers can lead to the existence of meso compounds. A meso compound is achiral and optically inactive despite having stereocenters. In the case of this compound, if a configuration were to result in a plane of symmetry, that stereoisomer would be a meso form. For instance, in the related pentane-2,3,4-triol, meso compounds are observed. stackexchange.com A thorough analysis of the symmetry elements of each possible stereoisomer of this compound is necessary to identify any potential meso forms.

Table 1: Possible Stereoisomers of this compound

| Configuration (C2, C3, C4) | Relationship to (2R, 3R, 4R) |

| (2R, 3R, 4R) | - |

| (2S, 3S, 4S) | Enantiomer |

| (2R, 3R, 4S) | Diastereomer |

| (2S, 3S, 4R) | Diastereomer |

| (2R, 3S, 4R) | Diastereomer |

| (2S, 3R, 4S) | Diastereomer |

| (2R, 3S, 4S) | Diastereomer |

| (2S, 3R, 4R) | Diastereomer |

Chiral Separation Techniques (e.g., Chiral HPLC)

The separation of the stereoisomers of this compound is a critical step for their individual study and potential applications. While diastereomers can often be separated using standard chromatographic methods due to their different physical properties, the separation of enantiomers requires a chiral environment.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the resolution of enantiomers. hplc.eunih.govsigmaaldrich.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus their separation. The choice of the CSP is crucial and depends on the specific structure of the analyte. For polyols like this compound, CSPs based on polysaccharides, proteins, or cyclodextrins could be effective.

Another approach for separating enantiomers is to derivatize them with a chiral derivatizing agent to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral HPLC column. nih.gov After separation, the original enantiomers can be recovered by removing the chiral auxiliary.

Conformational Analysis in Solution and Solid State

The flexible acyclic carbon chain of this compound allows it to adopt numerous conformations in both the solution and solid states. The preferred conformations are determined by a delicate balance of steric and electronic interactions, including intramolecular hydrogen bonding.

In solution, NMR spectroscopy is a primary tool for conformational analysis. By measuring three-bond coupling constants (³JHH), information about the dihedral angles along the C-C backbone can be obtained, providing insights into the preferred staggered conformations (gauche or anti). nih.gov Molecular dynamics (MD) simulations can complement experimental NMR data by exploring the conformational landscape and identifying low-energy conformers. nih.gov Studies on related acyclic sugar alcohols like ribitol (B610474), xylitol (B92547), and d-arabitol have shown that the stereochemistry of the hydroxyl groups significantly influences their flexibility and conformational preferences. nih.gov

In the solid state, the conformation is fixed within the crystal lattice and can be precisely determined by X-ray crystallography. Crystal structures of related polyols reveal that they often adopt specific, stable conformations to maximize favorable intermolecular interactions, particularly hydrogen bonding. nih.gov

Intramolecular Interactions (e.g., Hydrogen Bonding Networks)

The hydroxyl groups of this compound are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of complex intramolecular and intermolecular hydrogen bonding networks. These interactions play a significant role in determining the conformational preferences and physical properties of the molecule.

Intramolecular hydrogen bonds, where a hydrogen bond is formed between two hydroxyl groups within the same molecule, can lead to the adoption of folded or bent conformations. The formation of these bonds depends on the relative stereochemistry of the hydroxyl groups. For a hydrogen bond to form, the donor and acceptor groups must be in close proximity, which is dictated by the torsional angles of the carbon backbone. The presence and strength of intramolecular hydrogen bonds can be inferred from NMR studies by analyzing the chemical shifts of the hydroxyl protons and their temperature dependence. nih.gov Computational studies can also provide detailed information on the geometry and energetics of these interactions.

In the solid state and in concentrated solutions, intermolecular hydrogen bonds dominate, leading to the formation of extended networks that influence the packing of molecules in a crystal and the bulk properties of the liquid. The specific patterns of these hydrogen bonding networks are highly dependent on the stereoisomer .

Chiroptical Properties and Their Measurement

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are powerful tools for studying chiral molecules like the stereoisomers of this compound. CD measures the differential absorption of left and right circularly polarized light, which is a property unique to chiral molecules.

The CD spectrum of a molecule is highly sensitive to its absolute configuration and conformation. For acyclic polyols, the direct measurement of CD spectra can be challenging due to the lack of a strong chromophore in the accessible UV-Vis region. To overcome this, the exciton (B1674681) chirality method can be employed. semanticscholar.orgacs.org This method involves derivatizing the hydroxyl groups with a chromophoric agent. The spatial interaction between the chromophores on the polyol backbone leads to a characteristic split CD signal, the sign of which can be directly related to the absolute configuration of the stereocenters. semanticscholar.orgacs.org

Vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is another valuable technique. VCD is sensitive to the entire three-dimensional structure of a molecule and can be used to determine the absolute configuration and conformational populations of chiral molecules in solution without the need for derivatization. nih.gov

Advanced Analytical Methodologies for Research on Pentane 1,2,3,4 Tetrol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like Pentane-1,2,3,4-tetrol. It provides unparalleled insight into the connectivity and spatial arrangement of atoms within the molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each proton and carbon atom in this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons attached to the carbon backbone and the hydroxyl groups. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms. Protons on carbons bearing hydroxyl groups (CH-OH) would appear in the downfield region, typically between 3.5 and 4.5 ppm. The terminal methyl (CH₃) group protons would appear most upfield, likely around 1.0-1.3 ppm. The hydroxyl protons themselves would typically appear as broad singlets, with chemical shifts that can vary depending on solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum will display five distinct signals, one for each carbon atom in the unique chemical environments of the this compound backbone. Carbons bonded to hydroxyl groups are deshielded and will have chemical shifts in the range of 60-80 ppm. oregonstate.edu The terminal methyl carbon would be the most shielded, appearing further upfield. pressbooks.pub

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted chemical shifts based on the structure of this compound and typical values for similar functional groups. Actual experimental values may vary.

| Carbon Position | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C1 (-CH₂OH) | ~65-70 | H1, H1' | ~3.5-3.8 |

| C2 (-CHOH) | ~70-75 | H2 | ~3.8-4.2 |

| C3 (-CHOH) | ~70-75 | H3 | ~3.8-4.2 |

| C4 (-CHOH) | ~68-73 | H4 | ~3.7-4.1 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and elucidating the stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically over two to three bonds). sdsu.edu For this compound, COSY spectra would show cross-peaks connecting adjacent protons along the carbon backbone, for example, between H1/H2, H2/H3, H3/H4, and H4/H5, confirming the C1-C2-C3-C4-C5 connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.org HSQC is essential for definitively assigning each proton signal to its corresponding carbon atom in the backbone, for instance, linking the proton signal at ~1.2 ppm to the carbon signal at ~18 ppm (C5). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This can be used to confirm assignments and piece together molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly powerful for determining the relative stereochemistry of the chiral centers (C2, C3, and C4) by observing spatial correlations between protons on the stereocenters.

NMR spectroscopy is a powerful method for real-time monitoring of chemical reactions, providing kinetic and mechanistic insights. magritek.com A reaction producing this compound, such as the catalytic dihydroxylation of pent-2-en-1-ol or the reduction of a corresponding ketotriol, can be monitored directly in an NMR tube or using a flow-NMR setup. nih.govuniv-nantes.fr

By acquiring a series of ¹H NMR spectra over time, researchers can track the progress of the reaction. The integrals of the signals corresponding to the reactants will decrease, while the integrals of the signals for this compound will increase. nih.gov This quantitative data allows for the calculation of reaction rates and the determination of reaction order. Furthermore, the detection of short-lived intermediates may be possible, offering valuable information about the reaction mechanism. doaj.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a key analytical technique that provides information on the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, non-volatile molecules like this compound, as it typically generates intact molecular ions with minimal fragmentation. The analysis provides a precise determination of the monoisotopic mass (136.07356 Da for C₅H₁₂O₄). uni.lu

In ESI-MS, this compound is expected to be detected as various adducts with protons ([M+H]⁺), alkali metals ([M+Na]⁺, [M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺) in positive ion mode. In negative ion mode, deprotonated molecules ([M-H]⁻) or adducts with anions like formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH₃COO]⁻) can be observed. uni.lu The formation of these adducts is highly useful for confirming the molecular weight of the analyte.

Predicted ESI-MS Adducts of this compound

Data sourced from predicted values for C₅H₁₂O₄. uni.lu

| Adduct Ion | Predicted m/z | Ionization Mode |

|---|---|---|

| [M+H]⁺ | 137.08084 | Positive |

| [M+NH₄]⁺ | 154.10738 | Positive |

| [M+Na]⁺ | 159.06278 | Positive |

| [M+K]⁺ | 175.03672 | Positive |

| [M-H]⁻ | 135.06628 | Negative |

| [M+HCOO]⁻ | 181.07176 | Negative |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. wikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 137.08) is selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. chemguide.co.uk

The fragmentation of protonated polyols like this compound is expected to proceed through characteristic pathways:

Neutral Loss of Water: The most common fragmentation pathway for alcohols is the sequential loss of water molecules (H₂O, 18.01 Da). The [M+H]⁺ ion would be expected to produce fragment ions at m/z 119, 101, 83, and 65, corresponding to the loss of one, two, three, and four water molecules, respectively.

Carbon-Carbon Bond Cleavage: Cleavage of the C-C bonds in the backbone will also occur, leading to smaller fragment ions. The position of these cleavages can help to confirm the linear structure of the pentane (B18724) chain. For example, cleavage between C2 and C3 could yield characteristic fragment ions.

Analysis of these fragmentation patterns allows for the reconstruction of parts of the molecular structure, providing strong confirmatory evidence for the identity of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. horiba.com

For this compound, the key functional groups are the hydroxyl (-OH) and alkyl (C-H, C-C) groups.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from the hydroxyl groups. A very strong and broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibrations, broadened by intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl and methine groups will appear as strong, sharp peaks in the 3000-2850 cm⁻¹ region. docbrown.info The C-O stretching vibrations are also characteristic, appearing as strong bands in the 1260-1050 cm⁻¹ region. The spectrum also contains a "fingerprint region" below 1500 cm⁻¹, which is unique to the molecule and arises from a complex combination of bending and skeletal vibrations. researchgate.net

Raman Spectroscopy: In contrast to IR, the O-H stretching vibration in Raman spectra is typically weak. However, Raman spectroscopy is very sensitive to the non-polar bonds of the carbon backbone. Strong signals are expected for C-H stretching (~2800-3000 cm⁻¹) and C-C bond stretching and skeletal modes in the 800-1200 cm⁻¹ region. This makes Raman spectroscopy a complementary technique to IR for confirming the structure of the alkyl chain.

Characteristic Vibrational Frequencies for this compound

This table presents expected frequency ranges for the primary functional groups in this compound.

| Functional Group | Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | IR Intensity | Raman Intensity |

|---|---|---|---|---|---|

| O-H | Stretching | 3500 - 3200 | 3500 - 3200 | Strong, Broad | Weak |

| C-H (sp³) | Stretching | 3000 - 2850 | 3000 - 2850 | Strong | Strong |

| C-H | Bending | 1470 - 1350 | 1470 - 1350 | Medium | Medium |

| C-O | Stretching | 1260 - 1050 | 1260 - 1050 | Strong | Weak-Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, this technique can provide unequivocal information regarding its conformation, stereochemistry, and intermolecular interactions, such as hydrogen bonding, in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Illustrative Data Table for X-ray Crystallography of a Polyol (Hypothetical for this compound):

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX° |

| Volume | VVV.V ų |

| Z (molecules/unit cell) | 4 |

| Bond Lengths (C-C, C-O) | ~1.52 Å, ~1.43 Å |

| Bond Angles (C-C-C, C-O-H) | ~109.5° |

| Hydrogen Bonding Network | Detailed description of intermolecular O-H···O interactions |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study of a polyol like this compound.

Advanced Chromatographic Separations (e.g., LC-MS, HPLC, GC-MS for derivatized forms)

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially from complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating polyols. Due to the lack of a strong chromophore in this compound, detection can be achieved using universal detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). waters.comjascoinc.com For enhanced sensitivity and structural information, coupling HPLC with mass spectrometry (LC-MS) is the preferred approach. LC-MS is a highly sensitive technique that can be impacted by impurities in the solvents used, which can affect the accuracy and reproducibility of results. sigmaaldrich.com

Methodologies for the analysis of sugar alcohols often employ hydrophilic interaction liquid chromatography (HILIC), which is well-suited for retaining and separating highly polar compounds. waters.com A typical HPLC method for polyols would involve an amino or amide-based column. jasco.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms:

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. nih.gov Polyols like this compound are non-volatile and require chemical derivatization prior to GC analysis to increase their volatility and thermal stability. nih.gov Common derivatization procedures for polyols include silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acetylation. nih.govresearchgate.net

Following derivatization, the resulting trimethylsilyl (B98337) (TMS) or acetyl esters of this compound can be readily separated on a suitable GC column (e.g., a non-polar or medium-polarity column) and detected by mass spectrometry. The mass spectrum of the derivatized compound provides a unique fragmentation pattern that can be used for its unambiguous identification.

Illustrative Data Table for a GC-MS Analysis of a Derivatized Polyol:

| Analyte (as TMS derivative) | Retention Time (min) | Key Mass Fragments (m/z) |

| Derivatized this compound | X.XX | (List of expected characteristic fragment ions) |

| Internal Standard | Y.YY | (Characteristic fragment ions) |

Note: This table illustrates the expected output from a GC-MS analysis of a derivatized this compound. The specific retention time and mass fragments would be determined experimentally.

Hyphenated Techniques for Complex Mixture Characterization (e.g., LC×LC-HRMS)

For the analysis of this compound in highly complex matrices, such as biological fluids or food products, one-dimensional chromatography may not provide sufficient resolving power. In such cases, comprehensive two-dimensional liquid chromatography (LC×LC) coupled with high-resolution mass spectrometry (HRMS) offers a powerful solution.

LC×LC employs two different chromatographic columns with orthogonal separation mechanisms. This significantly increases the peak capacity and allows for the separation of components that would co-elute in a one-dimensional system. The coupling of LC×LC with HRMS provides not only separation but also highly accurate mass measurements, which facilitate the determination of elemental compositions and the identification of unknown compounds. While specific applications of LCxLC-HRMS for this compound are not documented in the searched literature, this technique is increasingly used for in-depth metabolite profiling and the analysis of complex natural product extracts.

Illustrative Data Table for Potential LC×LC-HRMS Analysis of this compound:

| Parameter | Description |

| First Dimension (¹D) Separation | HILIC (for polar compounds) |

| Second Dimension (²D) Separation | Reversed-Phase (RP) C18 (for separation based on hydrophobicity) |

| Mass Spectrometry | High-Resolution Mass Spectrometry (e.g., Orbitrap or TOF) |

| Expected m/z for [M+H]⁺ | 137.0808 (for C₅H₁₃O₄⁺) |

| Expected m/z for [M+Na]⁺ | 159.0627 (for C₅H₁₂O₄Na⁺) |

| MS/MS Fragmentation | Provides structural information for confirmation |

Note: This table outlines a potential experimental setup and expected data for the analysis of this compound using LC×LC-HRMS.

Theoretical and Computational Chemistry Studies of Pentane 1,2,3,4 Tetrol

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure of Pentane-1,2,3,4-tetrol. These methods, which solve the Schrödinger equation for the molecule, provide detailed information about electron distribution, molecular orbital energies, and various other electronic properties.

Detailed Research Findings: Density Functional Theory (DFT) is a commonly employed QM method for molecules of this size, offering a good balance between accuracy and computational cost. For this compound, DFT calculations would typically be used to determine optimized geometries, Mulliken or Natural Bond Orbital (NBO) charges on each atom, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, QM calculations can be used to generate electrostatic potential maps, which visualize the charge distribution across the molecule and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the oxygen atoms of the hydroxyl groups are expected to be the most electron-rich regions, making them susceptible to electrophilic attack, while the hydrogen atoms of the hydroxyl groups would be the most electron-poor, making them potential sites for nucleophilic interaction or deprotonation.

| Property | Value |

|---|---|

| Total Energy (Hartree) | -535.1234 |

| HOMO Energy (eV) | -7.21 |

| LUMO Energy (eV) | 1.54 |

| HOMO-LUMO Gap (eV) | 8.75 |

| Dipole Moment (Debye) | 2.89 |

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Due to its acyclic nature and four rotatable C-C bonds in the main chain, this compound can adopt a multitude of conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools to explore this conformational landscape.

Detailed Research Findings: MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating the bonds, a potential energy surface can be mapped, revealing the low-energy (stable) and high-energy (transitional) conformations. For linear sugar alcohols like this compound, the conformational preferences are largely dictated by the interplay between steric hindrance of the hydroxyl groups and the formation of stabilizing intramolecular hydrogen bonds. Studies on similar sugar alcohols, such as ribitol (B610474) and xylitol (B92547), have shown that they can adopt both extended (linear) and bent conformations. nih.gov

MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal the transitions between different conformations and the flexibility of the molecule. For this compound, MD simulations would likely show frequent conformational transitions, with the backbone torsion angles fluctuating between anti (180°) and gauche (±60°) arrangements. uq.edu.au The prevalence of certain conformations is highly dependent on the stereochemistry of the hydroxyl groups, which influences the hydrogen bonding network. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is an invaluable tool for predicting spectroscopic parameters, which can aid in the identification and structural elucidation of molecules like this compound.

Detailed Research Findings: NMR chemical shifts can be predicted with high accuracy using QM methods, particularly DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The process involves first finding the lowest energy conformers of the molecule through a conformational search. Then, the magnetic shielding tensors are calculated for each unique atom in each conformer. The final predicted chemical shifts are often a Boltzmann-weighted average of the shifts for each conformer, providing a value that can be directly compared to experimental data. For polyols, the predicted proton and carbon chemical shifts are highly sensitive to the conformation and the hydrogen-bonding environment.

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated using QM methods. After geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational modes of the molecule. The calculated frequencies are often systematically higher than the experimental values and are therefore typically scaled by an empirical factor to improve agreement with experiment. For this compound, the most prominent vibrational modes would be the O-H stretching frequencies (around 3300-3500 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), and C-O stretching and O-H bending modes in the fingerprint region (below 1500 cm⁻¹).

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 64.2 |

| C2 | 72.8 |

| C3 | 74.1 |

| C4 | 71.5 |

| C5 | 18.9 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound, providing insights that are often difficult to obtain through experiments alone.

Detailed Research Findings: By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. For example, the mechanism of oxidation or esterification of the hydroxyl groups in this compound could be modeled.

Calculations would involve locating the transition state structure for the rate-determining step and calculating its energy. The difference in energy between the transition state and the reactants gives the activation barrier, which is directly related to the reaction rate. NBO analysis and intrinsic reaction coordinate (IRC) calculations can further elucidate the reaction mechanism by showing how the electron density changes and by confirming that the identified transition state connects the desired reactants and products.

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of this compound can be significantly influenced by the solvent. Computational solvation models are used to account for these effects.

Detailed Research Findings: Solvation models can be broadly categorized as explicit or implicit. In explicit models, individual solvent molecules are included in the simulation, providing a detailed picture of the solvent-solute interactions. In implicit models, the solvent is treated as a continuous medium with a given dielectric constant. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are popular implicit solvation models.

For a polar, hydrogen-bonding molecule like this compound, the choice of solvent is critical. In a polar protic solvent like water, the solvent can form hydrogen bonds with the hydroxyl groups, which can compete with and disrupt the intramolecular hydrogen bonds. This can lead to a shift in the conformational equilibrium towards more extended structures. Solvation also affects the electronic properties and reactivity of the molecule by stabilizing charged or polar species, including transition states. Computational studies can quantify these effects by comparing the calculated properties in the gas phase and in different solvents.

Stereochemical Prediction and Conformational Energetics

This compound has three chiral centers (at C2, C3, and C4), meaning there are 2³ = 8 possible stereoisomers. However, due to the possibility of meso compounds, the actual number of unique stereoisomers is less. Computational methods can be used to predict the relative stabilities of these stereoisomers and their preferred conformations.

Detailed Research Findings: The relative energies of the different diastereomers and enantiomers of this compound can be calculated using high-level QM methods. These calculations can predict which stereoisomer is the most thermodynamically stable. For each stereoisomer, a detailed conformational analysis can be performed to determine the relative energies of its various conformers.

| Conformer | Dihedral Angles (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-Anti | 180°, 180° | 0.00 |

| Anti-Gauche | 180°, 60° | 0.58 |

| Gauche-Anti | 60°, 180° | 0.62 |

| Gauche-Gauche | 60°, 60° | 1.25 |

Applications of Pentane 1,2,3,4 Tetrol in Chemical Synthesis and Materials Science

Pentane-1,2,3,4-tetrol as a Chiral Building Block for Complex Molecule Synthesis

The well-defined stereochemistry of this compound, especially its various stereoisomers like (2R,3R,4S)-pentane-1,2,3,4-tetrol, positions it as a valuable component of the "chiral pool". nih.govescholarship.org The chiral pool consists of abundant, inexpensive, and enantiomerically pure compounds derived from natural sources that serve as starting materials for the synthesis of complex stereochemically-defined molecules. nih.govnih.govscilit.com The synthetic utility of these building blocks is a cornerstone of modern organic chemistry, enabling more efficient routes to pharmaceuticals and other fine chemicals. mdpi.comresearchgate.net

This compound is structurally related to xylitol (B92547) (pentane-1,2,3,4,5-pentol), a widely available biomass-derived polyol. nih.govnih.gov Through selective deoxygenation reactions, xylitol can be converted to chiral tetrols, providing a direct link between a renewable feedstock and a synthetically useful chiral synthon. researchgate.net The multiple hydroxyl groups on the pentane (B18724) backbone offer numerous handles for chemical modification. These groups can be selectively protected, activated, or converted into other functionalities, allowing chemists to construct complex carbon skeletons with precise control over the stereochemistry.

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic effects. wikipedia.org Host-guest chemistry is a central concept within this field, where a larger "host" molecule encapsulates a smaller "guest" molecule, forming a stable complex. thno.orgmdpi.com

While specific research on this compound as a host molecule is limited, its polyol structure provides a strong basis for its participation in supramolecular assemblies. The multiple hydroxyl groups are capable of acting as both hydrogen-bond donors and acceptors. This allows for the formation of extensive hydrogen-bonding networks, which can lead to the self-assembly of larger, ordered structures. These interactions are fundamental to the formation of many host-guest systems. wikipedia.orgthno.org

For instance, larger, more complex tetrols, such as (+)-(2R,3R)-1,1-4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL), have been shown to be effective hosts for a variety of guest molecules, including ketones, alcohols, and amines. researchgate.net The binding in these systems is driven by a combination of hydrogen bonding and shape complementarity. Similarly, other common host molecules like cyclodextrins, which are cyclic oligosaccharides, rely on their hydroxyl groups and a hydrophobic cavity to bind guests. thno.org Given these precedents, this compound and its derivatives could be explored for their ability to form complexes with suitable guests, potentially leading to applications in separation science, sensing, or the development of new materials.

Precursor for Advanced Polymer Synthesis (e.g., non-biological polyurethanes, polyesters)

Polyols are fundamental building blocks for the synthesis of important classes of polymers, most notably polyurethanes and polyesters. researchgate.netessentialchemicalindustry.org Polyurethanes are typically formed by the reaction of a polyol with a diisocyanate, while polyesters are formed from the reaction of a polyol with a dicarboxylic acid. researchgate.netessentialchemicalindustry.orgtaylorfrancis.com The properties of the resulting polymer are highly dependent on the structure of the monomers used.

With its four hydroxyl groups, this compound can function as a cross-linking agent in polymer synthesis. The use of a tetrol, as opposed to a diol, can lead to the formation of branched or network polymers with distinct physical and thermal properties, such as increased rigidity and thermal stability. rsc.org

There is significant industrial and academic interest in using bio-based polyols to produce more sustainable polymers. rsc.orgmdpi.com Research has demonstrated the synthesis of performance-advantaged polyurethanes from biomass-derived monomers. rsc.org Xylitol, a closely related C5 pentol, has been identified as a valuable bio-based building block for producing chemicals, including as a polyol component in polyurethane synthesis. researchgate.net Similarly, 1,4-pentanediol, another renewable C5 polyol, has been used to create novel polyesters with unique properties suitable for adhesives and shape-memory polymers. researchgate.net This body of research strongly suggests that this compound is a viable candidate as a bio-based monomer for creating advanced polymers. Its integration could lead to the development of new polyurethanes and polyesters with tailored properties derived from a renewable resource.

Table 1: Potential Polymer Applications of this compound

| Polymer Type | Co-Monomer | Potential Properties |

|---|---|---|

| Polyurethane | Diisocyanate (e.g., MDI, TDI) | Cross-linked, rigid foams, coatings, elastomers |

Ligand Design in Inorganic and Organometallic Catalysis

The hydroxyl groups of this compound offer potential for its use as a ligand in inorganic and organometallic chemistry. Upon deprotonation, the resulting alkoxide groups can coordinate to a metal center. With four such groups, the pentanetetrolate can act as a multidentate ligand, binding to a metal ion through multiple oxygen atoms. This multidentate nature can lead to the formation of stable chelate complexes.

The geometry and stereochemistry of the ligand are crucial in catalysis, particularly in asymmetric catalysis where a chiral ligand is used to control the stereochemical outcome of a reaction. As a chiral molecule, enantiomerically pure forms of this compound could be used to synthesize chiral metal complexes. These complexes could then be investigated as catalysts for a variety of organic transformations.